双氯西林钠

描述

Dicloxacillin sodium is a narrow-spectrum β-lactam antibiotic of the penicillin class. It is used to treat infections caused by susceptible Gram-positive bacteria, particularly those producing beta-lactamase, such as Staphylococcus aureus . Dicloxacillin sodium is available in various forms, including capsules and powder for reconstitution .

科学研究应用

Dicloxacillin sodium has a wide range of scientific research applications:

作用机制

Target of Action

Dicloxacillin sodium, also known as Dynapen, primarily targets Penicillin Binding Proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .

Mode of Action

Dicloxacillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . By binding to specific PBPs located inside the bacterial cell wall, dicloxacillin inhibits the third and last stage of bacterial cell wall synthesis . This interaction with its targets results in the inhibition of cell wall synthesis, leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by dicloxacillin is the bacterial cell wall synthesis pathway . The drug binds to PBPs, inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall . This disruption of the cell wall integrity leads to cell lysis and death .

Pharmacokinetics

Dicloxacillin sodium is resistant to destruction by acid, and its absorption after oral administration is rapid but incomplete . Peak blood levels are achieved in 1 to 1.5 hours . Once absorbed, dicloxacillin sodium is 97.9 ± 0.6 percent bound to serum protein, mainly albumin . It is rapidly excreted as unchanged drug in the urine by glomerular filtration and active tubular secretion .

Result of Action

The result of dicloxacillin’s action is the death of penicillin-susceptible microorganisms . By inhibiting the synthesis of the bacterial cell wall, dicloxacillin causes the bacteria to become unstable and lyse, or break apart . This leads to the eradication of the bacterial infection .

Action Environment

The action of dicloxacillin can be influenced by various environmental factors. For instance, the presence of food in the stomach can delay the absorption of dicloxacillin, reducing its bioavailability . Therefore, it is often recommended to take dicloxacillin on an empty stomach to maximize its absorption and effectiveness . Additionally, the drug’s action can be affected by the pH of the environment, as it is resistant to acid degradation .

生化分析

Biochemical Properties

Dicloxacillin sodium exerts its effects through interactions with specific enzymes and proteins within the bacterial cell. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are crucial for the synthesis of the bacterial cell wall, and the binding of dicloxacillin sodium inhibits the third and last stage of bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell death .

Cellular Effects

The primary cellular effect of dicloxacillin sodium is the inhibition of cell wall synthesis in bacteria . This disruption of the cell wall structure leads to cell lysis and death . The bactericidal activity of dicloxacillin sodium is time-dependent, meaning that a drug concentration higher than the minimum inhibitory concentration (MIC) for an adequate percentage of time in a dosing interval must be maintained for efficacy .

Molecular Mechanism

The molecular mechanism of action of dicloxacillin sodium involves the inhibition of bacterial cell wall synthesis . By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, dicloxacillin sodium inhibits the third and last stage of bacterial cell wall synthesis . This results in a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication .

Temporal Effects in Laboratory Settings

In laboratory settings, dicloxacillin sodium exhibits time-dependent bactericidal activity . This means that the effectiveness of the drug is dependent on maintaining a concentration higher than the minimum inhibitory concentration (MIC) for a sufficient duration . Dicloxacillin sodium is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .

Metabolic Pathways

Dicloxacillin sodium is metabolized in the liver

Transport and Distribution

It is known that dicloxacillin sodium is absorbed orally and distributed throughout the body . It is also known to be excreted in both renal and biliary routes .

Subcellular Localization

The subcellular localization of dicloxacillin sodium is not well-documented. As an antibiotic, it primarily interacts with bacterial cells rather than human cells. Within bacterial cells, dicloxacillin sodium targets the cell wall by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of dicloxacillin sodium involves multiple stepsThe final steps include condensation and salt formation to yield dicloxacillin sodium . The total yield of the synthesis process is approximately 70.54% .

Industrial Production Methods

Industrial production of dicloxacillin sodium involves large-scale synthesis using similar steps as the laboratory preparation. The process is optimized for higher yields and purity, ensuring the final product meets pharmaceutical standards .

化学反应分析

Types of Reactions

Dicloxacillin sodium undergoes various chemical reactions, including:

Oxidation: Dicloxacillin sodium can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the dicloxacillin sodium molecule.

Substitution: Substitution reactions involve replacing one functional group with another, altering the chemical properties of dicloxacillin sodium.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

相似化合物的比较

Dicloxacillin sodium is similar to other β-lactam antibiotics, such as:

Dicloxacillin sodium’s uniqueness lies in its stability against beta-lactamase enzymes, making it particularly effective against beta-lactamase-producing bacteria .

属性

Key on ui mechanism of action |

Dicloxacillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication. All penicillins inhibit the biosynthesis of the bacterial cell wall. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, dicloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that dicloxacillin interferes with an autolysin inhibitor. |

|---|---|

CAS 编号 |

343-55-5 |

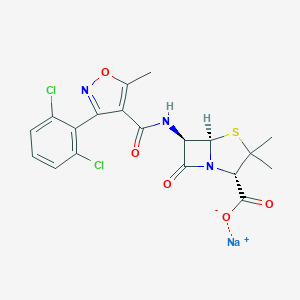

分子式 |

C19H17Cl2N3NaO5S |

分子量 |

493.3 g/mol |

IUPAC 名称 |

(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C19H17Cl2N3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/t13-,14+,17-;/m1./s1 |

InChI 键 |

NTVMGKBZFMYQHI-SLINCCQESA-N |

SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

手性 SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |

规范 SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |

Key on ui other cas no. |

343-55-5 13412-64-1 |

物理描述 |

Solid |

Pictograms |

Irritant; Health Hazard |

相关CAS编号 |

13412-64-1 (mono-hydrochloride salt, mono-hydrate) 343-55-5 (mono-hydrochloride salt, anhydrous) |

溶解度 |

2.96e-02 g/L |

同义词 |

Cilpen Dichloroxacillin Diclocil Dicloxaciclin Dicloxacillin Dicloxacillin Sodium Dicloxacillin, Monosodium Salt, Anhydrous Dicloxacillin, Monosodium Salt, Mono-Hydrate Dicloxacycline Dicloxsig Distaph Ditterolina Dycill Dynapen InfectoStaph Pathocil Posipen Sodium, Dicloxacillin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Dicloxacillin Sodium?

A1: Dicloxacillin Sodium exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs) involved in the transpeptidation step of peptidoglycan synthesis, ultimately leading to bacterial cell death.

Q2: Can you provide the molecular formula and weight of Dicloxacillin Sodium?

A2: The molecular formula of Dicloxacillin Sodium is C19H16Cl2N3O5S·Na. It has a molecular weight of 470.3 g/mol. []

Q3: Are there any spectroscopic data available for Dicloxacillin Sodium?

A3: Yes, spectroscopic techniques like UV-Vis spectrophotometry are commonly employed for the characterization and quantification of Dicloxacillin Sodium. UV detection wavelengths often used in research include 225 nm, 230 nm, 274 nm, and 290 nm. [, , , ]

Q4: How stable is Dicloxacillin Sodium under different storage conditions?

A4: Dicloxacillin Sodium exhibits varying stability profiles depending on temperature and packaging. Research indicates that when repackaged into polypropylene syringes, its stability in oral suspension form is limited to 7 days at ambient temperature, 10 days under refrigeration, and 21 days frozen. []

Q5: What formulation strategies are employed to enhance the stability or bioavailability of Dicloxacillin Sodium?

A5: Various approaches have been explored to optimize Dicloxacillin Sodium formulations, including:* Dispersible tablets: Utilizing superdisintegrants like Crosscarmellose sodium and Crospovidone to improve disintegration and dissolution for enhanced bioavailability. []* Floating tablets: Incorporating gas-generating agents like Sodium bicarbonate and polymers like HPMC K100M and Xanthan gum to prolong gastric residence time and potentially improve absorption. [, ]

Q6: What analytical methods are commonly used for the determination of Dicloxacillin Sodium?

A6: Several analytical techniques are employed for the analysis of Dicloxacillin Sodium:* High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, this method offers high sensitivity and selectivity for quantifying Dicloxacillin Sodium in various matrices. [, , , , ]* High-Performance Thin Layer Chromatography (HPTLC): This technique provides a rapid and cost-effective means of separating and quantifying Dicloxacillin Sodium in pharmaceutical formulations. [, , ]* UV-Vis Spectrophotometry: This widely accessible method is utilized for both single-component and simultaneous determination of Dicloxacillin Sodium in pharmaceutical dosage forms. [, , , , ]* Headspace Gas Chromatography (HSGC): This technique allows for the sensitive determination of residual solvents, like Methanol, Ethyl Acetate, and Toluene, in Dicloxacillin Sodium samples. []

Q7: What is the importance of analytical method validation in Dicloxacillin Sodium research?

A7: Method validation is critical to ensure the accuracy, precision, specificity, linearity, and robustness of analytical results. Researchers rigorously validate methods to guarantee reliable data for drug development, quality control, and regulatory compliance. [, ]

Q8: What are the key pharmacokinetic parameters of Dicloxacillin Sodium?

A8: Key pharmacokinetic parameters include:* Absorption: Dicloxacillin Sodium is acid-stable and well-absorbed orally. []* Distribution: It exhibits good tissue penetration. []* Metabolism: Primarily metabolized in the liver. []* Excretion: Excreted primarily in urine, with a significant portion as unchanged drug. [, ]

Q9: Are there any known drug interactions with Dicloxacillin Sodium?

A9: While not explicitly covered in the provided research papers, it's important to consult comprehensive drug information resources for potential interactions as Dicloxacillin Sodium may interact with other medications.

Q10: What are the known mechanisms of resistance to Dicloxacillin Sodium?

A11: The primary mechanism of resistance involves the production of β-lactamases, enzymes that hydrolyze the β-lactam ring of Dicloxacillin Sodium, rendering it inactive. [, ]

Q11: Are there any studies comparing the efficacy of Dicloxacillin Sodium to other antibiotics?

A12: Yes, research has compared the efficacy of Dicloxacillin Sodium to other antibiotics, such as:* Amoxicillin: Studies suggest that Amoxicillin may be more effective than Dicloxacillin Sodium for Helicobacter pylori eradication. []* Phenoxymethylpenicillin Potassium: A study in pediatric patients with streptococcal infections found both Dicloxacillin Sodium and Phenoxymethylpenicillin Potassium to be effective. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。